molecular formula C14H12BF2NO3 B12650511 4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid

4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid

Cat. No.: B12650511
M. Wt: 291.06 g/mol
InChI Key: JBIUABLWBGCYTK-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C14H12BF2NO3 and a molecular weight of 291.06 g/mol . This compound is characterized by the presence of fluorine atoms and a benzylcarbamoyl group attached to a benzeneboronic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(4-fluorobenzylcarbamoyl)benzeneboronic acid
  • 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid

Uniqueness

4-Fluoro-3-(4-fluorobenzylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a benzylcarbamoyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds .

Properties

Molecular Formula

C14H12BF2NO3

Molecular Weight

291.06 g/mol

IUPAC Name

[4-fluoro-3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H12BF2NO3/c16-11-4-1-9(2-5-11)8-18-14(19)12-7-10(15(20)21)3-6-13(12)17/h1-7,20-21H,8H2,(H,18,19)

InChI Key

JBIUABLWBGCYTK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)F)(O)O

Origin of Product

United States

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